

Technical Guide: Solubility Profiling of 2-Methyltetradecane ()

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Methyltetradecane

CAS No.: 1560-95-8

Cat. No.: B074470

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Executive Summary & Physicochemical Profile[1][2]

2-Methyltetradecane (CAS: 1560-95-8) is a branched alkane isomer of pentadecane. In drug development and metabolic research, it serves as a critical hydrophobic internal standard for Gas Chromatography (GC) and a model compound for studying lipophilic interactions in lipid membranes.

Unlike its linear counterpart (

-pentadecane), the methyl branch at the C2 position disrupts molecular packing. This steric hindrance lowers the melting point, ensuring it remains liquid at standard laboratory conditions, which significantly alters its solvation thermodynamics compared to crystalline waxes.

Table 1: Physicochemical Properties of 2-Methyltetradecane[3]

Property	Value	Context for Solubility
Molecular Formula		High carbon content drives hydrophobicity.
Molecular Weight	212.41 g/mol	Medium-chain alkane behavior.
Physical State	Liquid	Facilitates rapid solvation kinetics vs. solids.
Melting Point	-8.3 °C	Remains liquid at low-temp storage.
Boiling Point	~261–265 °C	Low volatility; stable in open-vessel prep.
Density	0.762 g/mL	Floats on aqueous/polar phases (Phase Separation).
LogP (Predicted)	~8.1 – 8.2	Extreme lipophilicity; practically insoluble in water.

Theoretical Solubility Framework

To predict and manipulate the solubility of **2-Methyltetradecane**, we employ Hansen Solubility Parameters (HSP). This system decomposes the cohesive energy density into three components: Dispersion (

), Polar (

), and Hydrogen Bonding (

).[1]

Hansen Solubility Analysis

For saturated alkanes like **2-Methyltetradecane**, the solubility is driven almost exclusively by Dispersion Forces (Van der Waals interactions).

- (Dispersion): ~16.0 MPa

. This is the dominant parameter.

- (Polar): ~0.0 MPa

. The molecule has no permanent dipole.

- (H-Bonding): ~0.0 MPa

. It cannot donate or accept hydrogen bonds.

Solubility Rule: The "Interaction Radius" (

) between the solute (1) and solvent (2) must be minimized.

Predicted Miscibility Chart

Based on the HSP distance metric, we can categorize solvents into three tiers.

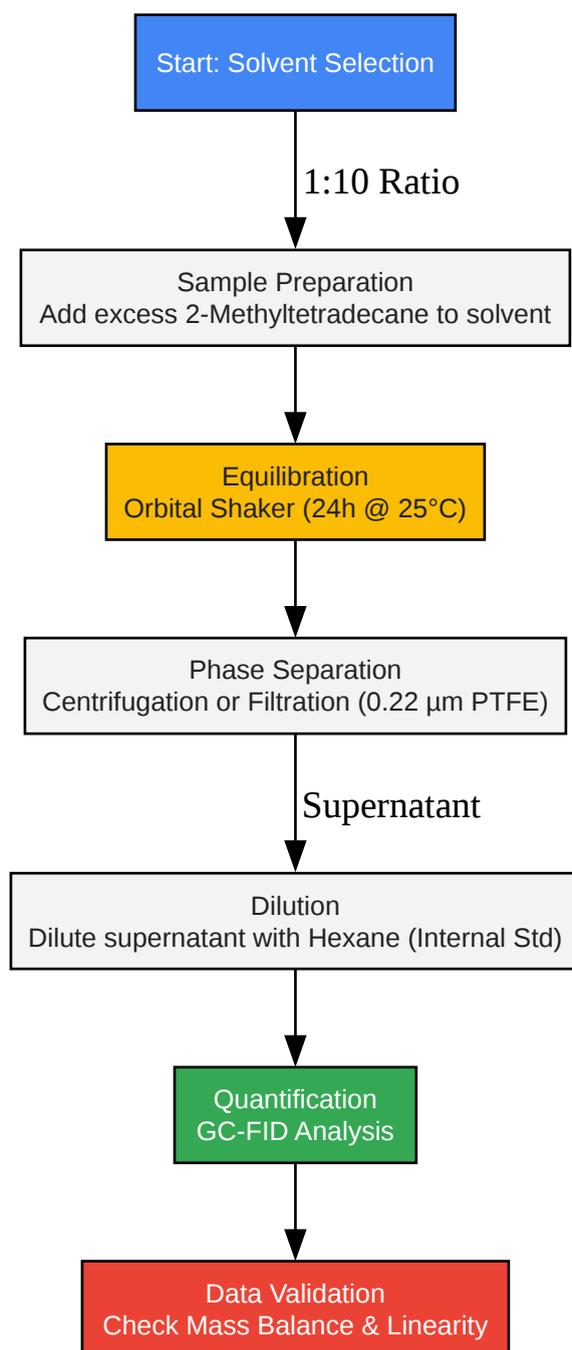
Solvent Class	Representative Solvent	Interaction Prediction	Miscibility Status
Non-Polar Hydrocarbons	Hexane, Heptane, Cyclohexane	. Perfect match of dispersion forces.	Fully Miscible
Chlorinated Solvents	Chloroform, Dichloromethane	Slight polarity mismatch, but high dispersion capability.	High Solubility
Polar Aprotic	Acetone, Acetonitrile, DMSO	Significant mismatch. High energy cost to create cavity.	Immiscible / Phase Separation
Polar Protic	Water, Methanol	Extreme mismatch. Hydrophobic effect dominates.	Insoluble (< 0.1 mg/L)

Experimental Protocol: Determination of Saturation Solubility

Objective: To empirically determine the solubility limit of **2-Methyltetradecane** in a target solvent using a self-validating "Shake-Flask" method coupled with GC-FID quantification.

Causality: We use GC-FID (Flame Ionization Detection) because **2-Methyltetradecane** lacks a UV-active chromophore, making HPLC-UV unsuitable without derivatization.

Workflow Diagram (DOT)



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Figure 1: Step-by-step workflow for determining the solubility of non-UV active alkanes.

Step-by-Step Methodology

- Preparation:

- Add **2-Methyltetradecane** in excess (visible droplets/layer) to 5 mL of the target solvent in a sealed glass vial.
- Note: Avoid plastic consumables (polystyrene) as alkanes can leach plasticizers, interfering with GC analysis.
- Equilibration:
 - Agitate on an orbital shaker at 25°C for 24 hours.
 - Self-Validation Check: Ensure a distinct organic layer persists. If the layer disappears, the solute is fully soluble; add more solute.
- Phase Separation:
 - Centrifuge at 3000 x g for 10 minutes to separate the saturated solvent phase from the excess oil.
 - Carefully aspirate the saturated solvent layer using a glass syringe.
- Quantification (GC-FID):
 - Column: Non-polar capillary column (e.g., DB-5ms or HP-5).
 - Carrier Gas: Helium (1 mL/min).
 - Temperature Program: 100°C (hold 1 min)
10°C/min
280°C.
 - Internal Standard: Use

-Hexadecane (C16) as an internal standard to correct for injection variability.

Applications in R&D

Lipophilicity Model

In drug discovery, **2-Methyltetradecane** acts as a "zero-polarity" reference point. When assessing the Partition Coefficient (LogP) of a new drug candidate, the drug's partitioning between water and **2-Methyltetradecane** (instead of octanol) mimics the drug's interaction with the purely hydrophobic core of a lipid bilayer, stripping away the hydrogen-bonding influence of the phospholipid headgroups.

Internal Standard for Lipidomics

Due to its branched structure, **2-Methyltetradecane** elutes at a retention time distinct from naturally occurring straight-chain alkanes found in biological samples. This makes it an ideal internal standard for quantifying total hydrocarbons in biological matrices.

References

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- To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 2-Methyltetradecane ()]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074470#solubility-of-2-methyltetradecane-in-organic-solvents>]

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